

"Santolina alcohol chemical and physical properties"

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Santolina Alcohol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santolina alcohol, a monoterpenoid alcohol, is a naturally occurring compound found in various aromatic plants, notably from the Asteraceae family, including species of Santolina and Achillea. This technical guide provides an in-depth overview of the known chemical and physical properties of **Santolina alcohol**. It also explores the compound's biological activities and potential mechanisms of action, summarizing current research findings. This document is intended to serve as a valuable resource for professionals in research, and drug discovery and development.

Chemical and Physical Properties

The chemical and physical properties of **Santolina alcohol** have been characterized through various analytical techniques. The compound exists as different stereoisomers, with (+)-**Santolina alcohol** and its racemate being commonly referenced.

Identity and Structure

Systematic Name: (3S)-3-ethenyl-2,5-dimethylhex-4-en-2-ol[1]



• Common Names: Santolina alcohol, Santolinyl alcohol[2]

CAS Numbers:

• (+)-Santolina alcohol: 35671-15-9[3]

• Santolina alcohol (racemate): 21149-19-9

Molecular Formula: C10H18O[1]

• Molecular Weight: 154.25 g/mol [1]

Physicochemical Data

A summary of the key physical and chemical properties of **Santolina alcohol** is presented in the table below. These values have been compiled from various sources and represent both experimentally determined and estimated data.

Property	Value	Notes
Appearance	Colorless liquid	Estimated
Boiling Point	217-219 °C	At 760 mmHg
Density	0.856 - 0.861 g/mL	At 20 °C
Refractive Index	1.461 - 1.463	At 20 °C
Solubility		
In water: 351.9 mg/L (estimated)		
In alcohol: Soluble	_	
LogP (o/w)	2.70 - 3.08	Estimated
Vapor Pressure	0.026 mmHg	At 25 °C, Estimated
Flash Point	80.56 - 81.11 °C	
Optical Rotation	Not specified	For (+)-Santolina alcohol



Experimental Protocols

The determination of the physicochemical properties of **Santolina alcohol** involves a range of standard laboratory techniques. Below are detailed methodologies for key experiments.

Boiling Point Determination (Thiele Tube Method)

The boiling point of a small sample of **Santolina alcohol** can be determined using the Thiele tube method.

Methodology:

- A small amount of **Santolina alcohol** is placed in a fusion tube.
- A capillary tube, sealed at one end, is placed open-end down into the fusion tube.
- The fusion tube is attached to a thermometer.
- The assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).
- The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
- Heating is stopped, and the apparatus is allowed to cool slowly.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Density Determination (Pycnometer Method)

The density of **Santolina alcohol** can be accurately measured using a pycnometer.

Methodology:

- A clean, dry pycnometer of a known volume is weighed empty.
- The pycnometer is filled with **Santolina alcohol**, ensuring no air bubbles are present.
- The filled pycnometer is weighed.



- The temperature of the **Santolina alcohol** is recorded.
- The density is calculated by dividing the mass of the Santolina alcohol (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

The refractive index, a measure of how light bends as it passes through the substance, is determined using an Abbe refractometer.

Methodology:

- The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.
- A few drops of Santolina alcohol are placed on the surface of the prism.
- The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.
- The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Solubility Determination

The solubility of **Santolina alcohol** in water and organic solvents can be determined by direct observation.

Methodology:

- Qualitative Assessment:
 - A small, measured amount of Santolina alcohol is added to a test tube containing a
 measured volume of the solvent (e.g., water, ethanol).
 - The mixture is agitated vigorously.



- The solution is observed for homogeneity. If the **Santolina alcohol** dissolves completely, it
 is considered soluble. If it forms a separate layer or a cloudy suspension, it is considered
 insoluble or sparingly soluble.
- Quantitative Assessment (for water solubility):
 - An excess of Santolina alcohol is added to a known volume of water in a sealed container.
 - The mixture is agitated at a constant temperature for an extended period to ensure saturation.
 - The mixture is then allowed to stand for the undissolved **Santolina alcohol** to separate.
 - A known volume of the aqueous layer is carefully removed and analyzed (e.g., by gas chromatography) to determine the concentration of dissolved Santolina alcohol.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying the components of a volatile mixture.

Methodology:

- Sample Preparation: A dilute solution of **Santolina alcohol** in a suitable solvent (e.g., hexane or dichloromethane) is prepared.
- Injection: A small volume of the sample is injected into the gas chromatograph.
- Separation: The components are separated on a capillary column (e.g., a non-polar Rtx-1 or a polar Rtx-Wax column).[4] The oven temperature is programmed to ramp up to facilitate separation. A typical program might start at a low temperature (e.g., 60°C) and increase to a higher temperature (e.g., 240°C) at a controlled rate.[5]
- Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass



spectrum, a fingerprint of the molecule, is compared to a library of known spectra for identification. Retention indices on both polar and non-polar columns can further aid in identification.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure of **Santolina alcohol**.

Methodology:

- Sample Preparation: A small amount of purified **Santolina alcohol** is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆).[6]
- Data Acquisition: The sample is placed in a high-field NMR spectrometer. ¹H and ¹³C NMR spectra are acquired. Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons and to fully assign the structure.[6]

Biological Activities and Signaling Pathways

Extracts from plants containing **Santolina alcohol** have been reported to possess a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.[7][8] While the specific contribution of **Santolina alcohol** to these activities is an area of ongoing research, the following sections summarize the current understanding of the potential mechanisms of action.

Anti-inflammatory Activity

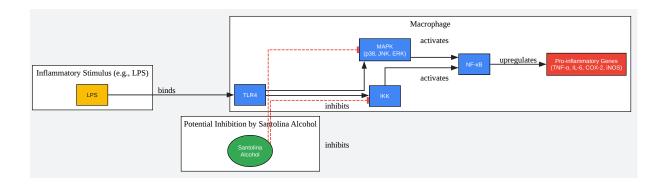
Extracts of Santolina and Achillea species have demonstrated anti-inflammatory properties.[9] [10] The proposed mechanisms involve the modulation of key inflammatory signaling pathways.

• NF-κB Pathway: The nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[9][11] Studies on



plant extracts containing **Santolina alcohol** suggest that they can inhibit the activation of the NF-kB pathway, thereby reducing the production of inflammatory mediators.[12]

 MAPK Pathway: Mitogen-activated protein kinase (MAPK) signaling cascades are also involved in the inflammatory response. Extracts containing compounds like those found in Santolina species have been shown to modulate MAPK pathways, which can influence the production of pro-inflammatory cytokines.[9]



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Potential Anti-Inflammatory Mechanism of Santolina Alcohol.

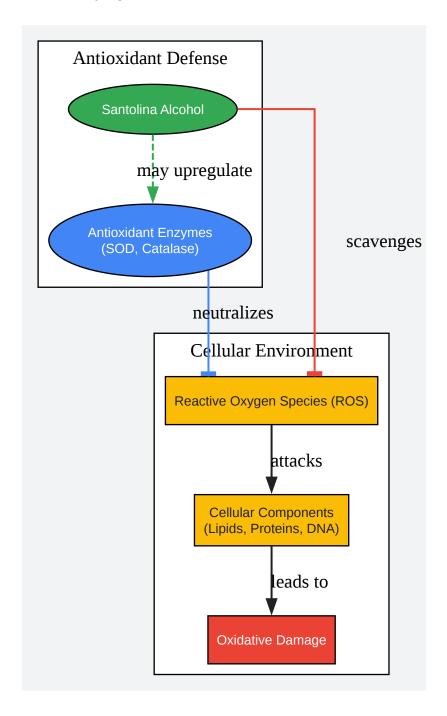
Antioxidant Activity

The antioxidant properties of extracts containing **Santolina alcohol** are likely due to their ability to scavenge free radicals and modulate cellular antioxidant defense systems.[7][13]

 Free Radical Scavenging: Compounds within these extracts can directly neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components such as lipids, proteins, and DNA.[14]



 Modulation of Antioxidant Enzymes: Some phytochemicals can enhance the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which play a critical role in detoxifying ROS.



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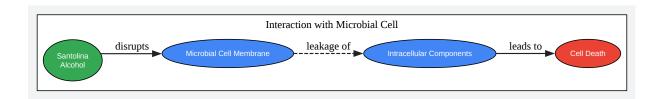
Proposed Antioxidant Mechanisms of Santolina Alcohol.

Antimicrobial Activity



Essential oils rich in **Santolina alcohol** have demonstrated activity against various bacteria and fungi.[15] The lipophilic nature of terpenoids allows them to partition into the lipid bilayers of microbial cell membranes.

- Membrane Disruption: This interaction can disrupt the integrity and fluidity of the cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.
- Enzyme Inhibition: Terpenoids may also interfere with microbial enzymes that are essential for various metabolic processes.



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Simplified Workflow of Antimicrobial Action.

Conclusion

Santolina alcohol is a monoterpenoid with well-defined chemical and physical properties. While the biological activities of plant extracts containing this compound are well-documented, further research is needed to elucidate the specific molecular targets and mechanisms of action of isolated **Santolina alcohol**. The information compiled in this technical guide provides a solid foundation for future investigations into the therapeutic potential of this natural product. The detailed experimental protocols and the overview of potential signaling pathways offer valuable resources for researchers and drug development professionals interested in exploring the pharmacological applications of **Santolina alcohol**.

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